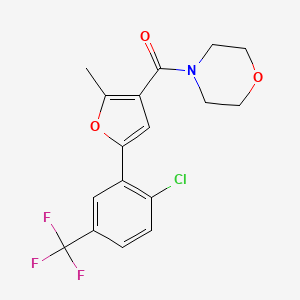
3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is significant in medicinal chemistry and pharmaceutical research due to its potential biological activities. It features a trifluoromethylbenzoyl group, a piperazine moiety, and a pyrimidine core, making it a versatile scaffold for drug design and synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione generally involves multi-step organic reactions starting from commercially available precursors. Typical synthetic routes may include nucleophilic aromatic substitution, cyclization reactions, and functional group modifications. Precise control of reaction conditions such as temperature, solvent, and catalysts is crucial for achieving high yields and purity.
Industrial Production Methods: : For large-scale production, optimization of the synthetic route is essential. This can involve the use of continuous flow reactors, automation, and advanced purification techniques like crystallization and chromatography. Industrial production may also explore alternative greener synthesis methods to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: : 3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione undergoes various types of reactions including:
Reduction: : Involves the addition of hydrogen atoms or removal of oxygen atoms, often using reagents like lithium aluminum hydride or hydrogen gas over a metal catalyst.
Substitution: : Involves the replacement of one atom or group by another, commonly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, sodium dichromate.
Reduction Reagents: : Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution Reagents: : Alkyl halides, acyl chlorides, bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed: : These reactions typically yield derivatives with modified functional groups, which can be further used in the synthesis of more complex molecules or evaluated for biological activity.
Wissenschaftliche Forschungsanwendungen
3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is explored in several scientific fields due to its structural complexity and potential biological properties:
Chemistry: : Used as a building block in the synthesis of more complex organic compounds. Its unique structure makes it a useful intermediate in organic synthesis.
Biology: : Investigated for its potential to interact with biological macromolecules. Studies focus on its binding affinity to proteins and nucleic acids.
Medicine: : Evaluated for its therapeutic potential in treating diseases such as cancer, infectious diseases, and neurological disorders. Research often involves screening for inhibitory activity against specific enzymes or receptors.
Industry: : Applied in the development of new materials and chemical products. Its trifluoromethyl group, in particular, imparts desirable properties such as enhanced stability and lipophilicity.
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms depending on the specific application:
Molecular Targets and Pathways Involved: : It may act by inhibiting specific enzymes, binding to receptors, or interfering with biological pathways. For instance, in cancer research, it could inhibit kinases involved in cell signaling, leading to reduced tumor growth.
Vergleich Mit ähnlichen Verbindungen
When compared with other pyrimidine derivatives, 3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione stands out due to the presence of the trifluoromethylbenzoyl and piperazine groups, which confer unique chemical and biological properties:
Similar Compounds
6-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)pyrimidine: : Lacks the methyl and dione groups, potentially altering its biological activity.
3-methyl-2,4-dioxo-6-(4-piperazin-1-yl)pyrimidine: : Similar core structure but without the trifluoromethylbenzoyl group.
Overall, the unique functional groups in this compound enhance its chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
3-methyl-6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c1-22-14(25)10-13(21-16(22)27)23-5-7-24(8-6-23)15(26)11-3-2-4-12(9-11)17(18,19)20/h2-4,9-10H,5-8H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKBFPXTPPWFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2926222.png)


![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2926227.png)
![3-{5-[1-(Thiophene-2-sulfonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2926229.png)


![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2926234.png)
![7-CHLORO-4-(METHYLSULFANYL)-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE](/img/structure/B2926235.png)
![N-(4-{[(1E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}phenyl)acetamide](/img/structure/B2926236.png)
